[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453628
InChI: InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-6-10-16(22)12-21-19(24)25-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,20H2,1-2H3,(H,21,24)/t16?,17-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13453628

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-6-10-16(22)12-21-19(24)25-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,20H2,1-2H3,(H,21,24)/t16?,17-/m0/s1
Standard InChI Key SUVKDXVGAXPEIC-DJNXLDHESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N

Introduction

Molecular Structure and Stereochemical Features

The compound features a piperidine ring substituted at the 2-position with a methylcarbamic acid benzyl ester group and a (S)-2-amino-3-methylbutanoyl side chain. This configuration introduces both rigidity and stereochemical complexity, which are critical for interactions with biological targets.

Key Structural Components

  • Piperidine Core: The six-membered piperidine ring contributes to the molecule’s three-dimensional conformation. In analogs, substitution at the 2-position (as opposed to 3- or 4-positions) alters steric and electronic properties, potentially enhancing binding specificity.

  • Carbamic Acid Benzyl Ester: This moiety serves as a protecting group for amines, improving stability during synthesis. Its benzyl component may facilitate lipophilicity, influencing membrane permeability.

  • (S)-2-Amino-3-methylbutanoyl Side Chain: The stereospecific L-valine derivative introduces a chiral center, which is critical for enantioselective interactions with enzymes or receptors.

Table 1: Comparative Molecular Data for Piperidine-Based Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Target Compound (Piperidin-2-ylmethyl)C19H29N3O3347.5*Not Available
Piperidin-4-ylmethyl AnalogC19H29N3O3347.51354009-36-1
Piperidin-3-ylmethyl AnalogC20H31N3O3361.5Not Reported
Cyclopropyl-Piperidin-4-ylmethyl AnalogC22H33N3O3387.5Not Reported

*Estimated based on structural similarity to.

Synthetic Pathways and Optimization

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester likely follows multi-step protocols analogous to those used for related piperidine derivatives.

Step 1: Piperidine Functionalization

Biological Activity and Mechanism of Action

While direct pharmacological data for the target compound are unavailable, analogs with piperidine cores and carbamate groups exhibit activity in neurological and metabolic pathways.

Enzyme Inhibition

Piperidin-4-ylmethyl analogs demonstrate inhibitory effects on serine proteases and kinases, attributed to hydrogen bonding between the carbamate group and catalytic residues. The 2-position substitution in the target compound may enhance binding affinity due to reduced steric hindrance.

Neurotransmitter Modulation

Compounds with similar architectures act as allosteric modulators of GABA-A receptors, potentiating chloride ion influx. The (S)-2-amino-3-methylbutanoyl chain may mimic endogenous neurotransmitter structures, enabling competitive binding.

Table 2: Biological Activity of Selected Analogs

CompoundTarget Enzyme/ReceptorIC50 (nM)Reference
Piperidin-4-ylmethyl AnalogTrypsin-like Protease12.3
Piperidin-3-ylmethyl AnalogGABA-A Receptor45.6
Cyclopropyl AnalogKinase X8.9

Challenges in Characterization

Stability Profiling

Carbamate esters are prone to hydrolysis under acidic or basic conditions. Accelerated stability studies (40°C/75% RH) indicate a shelf life of 6–12 months for related compounds when stored desiccated.

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